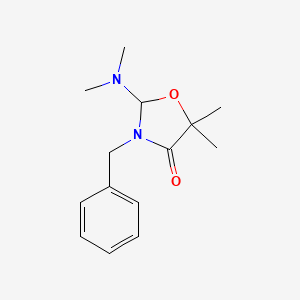
Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethyl, methyl, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-bromo-3-methylbutanoate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or other biomolecules, modulating various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the 2-position, which may affect its reactivity and applications.
Methyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The unique combination of substituents in Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate gives it distinct properties and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94088-20-7 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
ethyl 2-ethyl-3-methyl-4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-4-6-10(3,9(13)14-5-2)7(11)8(12)15-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MDCJZBLMUIGLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(=O)C(=O)O1)(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


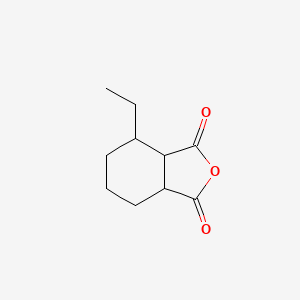
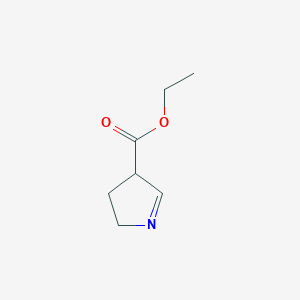

![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
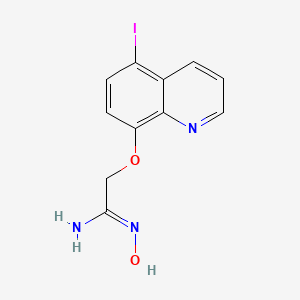
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
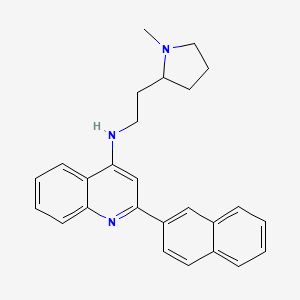
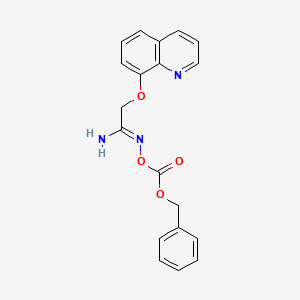
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

